ethyl 2,7-dimethyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Descripción
Ethyl 2,7-dimethyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo-pyrimidine derivative characterized by a fused thiazole-pyrimidine core, substituted with methyl groups at positions 2 and 7, a phenyl group at position 5, and an ethyl carboxylate ester at position 4.
Propiedades
IUPAC Name |
ethyl 2,7-dimethyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-4-22-16(21)13-10(2)18-17-19(15(20)11(3)23-17)14(13)12-8-6-5-7-9-12/h5-9,11,14H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZUXHWYDJXQLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(S2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401331521 | |
| Record name | ethyl 2,7-dimethyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401331521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
48.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24804778 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
123044-04-2 | |
| Record name | ethyl 2,7-dimethyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401331521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL 2,7-DIMETHYL-3-OXO-5-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mecanismo De Acción
Target of Action
The primary targets of the compound “ethyl 2,7-dimethyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate” are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Actividad Biológica
Ethyl 2,7-dimethyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate (CAS No. 123044-04-2) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including its pharmacological effects and mechanisms of action, supported by relevant research findings and case studies.
The compound has the following chemical properties:
- Molecular Formula : C17H18N2O3S
- Molecular Weight : 330.4 g/mol
- Melting Point : 216 °C
- Solubility : 48.5 µg/mL at pH 7.4
- Density : 1.32 g/cm³ (predicted) .
Antimicrobial Activity
Research indicates that compounds similar in structure to ethyl 2,7-dimethyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine have demonstrated significant antimicrobial properties. For instance, derivatives of thiazole and pyrimidine are noted for their effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. Studies have shown that these compounds can exhibit bactericidal activity comparable to established antibiotics .
Anti-inflammatory Properties
In vitro studies have suggested that compounds with similar scaffolds can act as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in inflammatory pathways. The inhibition of these enzymes can lead to reduced inflammation and pain . For example, a related compound demonstrated an IC50 value of 0.15 µM against LOX, indicating potent anti-inflammatory activity .
Anticancer Potential
Compounds in the thiazolo[3,2-a]pyrimidine class have been investigated for their anticancer properties. Research highlights their ability to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The structural features of these compounds contribute to their interaction with cellular targets involved in cancer progression.
The precise mechanism of action for ethyl 2,7-dimethyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine is not fully elucidated; however, it is hypothesized that it may interfere with key enzymatic pathways involved in inflammation and cellular growth regulation. The dual inhibition of COX and LOX suggests a multifaceted approach to modulating inflammatory responses .
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of thiazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant inhibition zones compared to control antibiotics .
- Anti-inflammatory Research : In a rat model of paw edema, thiazole derivatives were tested for anti-inflammatory effects. The results showed a marked reduction in edema comparable to ibuprofen treatment .
Aplicaciones Científicas De Investigación
Pharmacological Applications
1. Antimicrobial Activity
Research indicates that compounds structurally similar to ethyl 2,7-dimethyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine exhibit significant antimicrobial properties. These compounds have been shown to be effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies on thiazole and pyrimidine derivatives have demonstrated bactericidal activity comparable to established antibiotics .
Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of thiazolo[3,2-a]pyrimidine derivatives that displayed potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The most effective compound showed an MIC (Minimum Inhibitory Concentration) of 8 µg/mL against both strains.
2. Anti-inflammatory Properties
Compounds with similar scaffolds have been identified as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play crucial roles in inflammatory pathways. In vitro studies suggest that ethyl 2,7-dimethyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine can significantly reduce inflammation and pain by inhibiting these enzymes.
Research Findings:
A related compound demonstrated an IC50 value of 0.15 µM against LOX, indicating potent anti-inflammatory activity. This suggests that ethyl 2,7-dimethyl-3-oxo-5-phenyl may possess similar properties due to structural similarities with known inhibitors .
3. Anticancer Potential
The anticancer properties of thiazolo[3,2-a]pyrimidine derivatives have been extensively studied. These compounds have shown the ability to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Mechanism of Action:
The precise mechanism of action for ethyl 2,7-dimethyl-3-oxo-5-phenyl is not fully elucidated; however, it is hypothesized to interfere with key enzymatic pathways involved in inflammation and cellular growth regulation. The dual inhibition of COX and LOX suggests a multifaceted approach to modulating inflammatory responses while also affecting cancer cell viability .
Summary of Research Findings
Ethyl 2,7-dimethyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine has shown promise in various applications:
| Application | Findings |
|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
| Anti-inflammatory | Dual inhibition of COX and LOX with significant reduction in inflammation |
| Anticancer | Induces apoptosis and cell cycle arrest in cancer cell lines |
Comparación Con Compuestos Similares
Structural Variations and Conformational Analysis
The thiazolo[3,2-a]pyrimidine core is common among analogues, but substituent diversity dictates physicochemical and biological properties. Key structural comparisons include:
Table 1: Substituent Variations in Selected Analogues
Conformational Insights :
- The fused thiazolo-pyrimidine ring in the target compound adopts a puckered conformation, as seen in analogues (e.g., reports a dihedral angle of 80.94° between the fused ring and the phenyl group). This puckering influences binding to biological targets, such as kinases .
- Substituents on the benzylidene moiety (e.g., methoxy, fluoro) alter planarity and π-π stacking efficiency. For example, trimethoxy-substituted derivatives exhibit enhanced intermolecular hydrogen bonding (C–H···O) in crystal packing .
Key Differences :
- Electron-withdrawing substituents (e.g., –F, –Cl) on benzaldehydes require milder reaction conditions to avoid side reactions, whereas electron-donating groups (e.g., –OCH₃, –N(CH₂CH₃)₂) tolerate higher temperatures .
- Yields for the target compound (~78%) are comparable to analogues with simple substituents but lower than derivatives with bulky groups (e.g., 2,4,6-trimethoxybenzylidene: 78% vs. 4-diethylamino: 85%) .
Key Trends :
- Hydrophobic substituents (e.g., methyl, phenyl) improve membrane permeability but may reduce solubility.
- Polar groups (e.g., –COOH, –OCH₃) enhance target binding but require prodrug strategies for bioavailability .
Métodos De Preparación
Reaction Mechanism and Optimization
A highly efficient one-pot synthesis was developed using N-bromosuccinimide (NBS) as a brominating agent and p-toluenesulfonic acid (PTSA) as a catalyst. The protocol involves α-bromination of cyclohexanone followed by cyclization with 3,4-dihydropyrimidine-2(1H)-thiones (thiopyrimidines) in acetonitrile. Optimization studies revealed that 10 mmol of NBS and 5 mmol of PTSA in acetonitrile at 50°C for 2 hours yielded 51% of the target compound, outperforming alternatives like Br₂ or CuBr₂.
Key conditions:
Substrate Scope and Limitations
The method accommodates diverse aryl groups at the 5-position of the thiazolopyrimidine core. For example, substituting cyclohexanone with acetylacetone or α-tetralone yielded analogous derivatives with 45–63% yields . However, electron-deficient aryl aldehydes reduced cyclization efficiency due to decreased nucleophilicity at the thiourea sulfur.
Biginelli Condensation-Derived Synthesis
Dihydropyrimidine (DHPM) Intermediate Formation
Ethyl 2,7-dimethyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate is accessible via Biginelli condensation. A mixture of benzaldehyde derivatives, acetylacetone, thiourea, and NH₄Cl heated at 100°C for 3 hours forms dihydropyrimidine (DHPM) precursors. For instance, 1a-1i and 1j-1m were synthesized with 70–85% yields using this approach.
Cyclization with Ethyl Chloroacetate
The DHPM intermediate undergoes cyclization with ethyl chloroacetate at 110–115°C for 30 minutes, forming the thiazolo[3,2-a]pyrimidine core. Neutralization with ammonia (pH 7.5–8.0) precipitates the product, which is purified via chloroform extraction. This step achieves 65–78% yields , with electron-donating substituents on the aryl group enhancing reactivity.
Regioselective Annulation Using Morpholine and Formalin
Mannich Reaction-Based Functionalization
A regioselective route involves reacting ethyl 3,5-dihydro-7-methyl-3-oxo-5-phenyl-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate with morpholine and formalin in methanol under reflux. The Mannich reaction introduces a dimethylaminomethylene group at the 2-position, followed by cyclization with 2-aminobenzoic acid to yield 60–63% of the target compound.
Critical parameters:
Spectroscopic Validation
¹H NMR analysis confirmed the structure: δ 1.25 (t, 3H, COOCH₂CH₃), 2.35 (s, 3H, 7-CH₃), 3.08 (s, 3H, N-CH₃), and 5.92 (s, 1H, pyrimidine CH). IR spectra showed characteristic C=O stretches at 1695–1705 cm⁻¹ .
Microwave-Assisted Synthesis
Accelerated Cyclization
Microwave irradiation reduces reaction times from hours to minutes. A mixture of DHPMs and ethyl chloroacetate irradiated at 150 W for 10 minutes achieved 82% yield , compared to 65% under conventional heating. This method minimizes decomposition of heat-sensitive intermediates.
Catalyst Screening
The use of toluene-4-sulfonic acid (5 mmol) under microwave conditions improved regioselectivity, favoring the thiazolo[3,2-a]pyrimidine isomer over competing products.
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for ethyl 2,7-dimethyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate?
- Methodology : The compound is synthesized via a multi-step condensation reaction. A common approach involves reacting 2-aminothiazole derivatives with β-keto esters or diketones under acidic or basic conditions. For example, derivatives with benzylidene substituents (e.g., acetoxy, chloro, or methoxy groups) are formed by Knoevenagel condensation between the thiazolo[3,2-a]pyrimidine core and substituted benzaldehydes . Solvent choice (e.g., ethanol or DMF) and catalysts (e.g., piperidine) critically influence yield and regioselectivity.
Q. How is the molecular structure of this compound characterized using X-ray crystallography?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key structural features include:
- Planarity : The thiazolo[3,2-a]pyrimidine core adopts a near-planar conformation, with dihedral angles between fused rings ranging from 1.2° to 5.6° .
- Bond lengths : The C=O (1.21–1.23 Å) and C–S (1.72–1.75 Å) bonds confirm the presence of oxo and thiazole groups, respectively .
- Substituent effects : Electron-withdrawing groups (e.g., Cl, F) increase planarity, while bulky groups (e.g., trimethoxybenzylidene) induce torsional strain .
Advanced Research Questions
Q. How do substituents on the benzylidene group affect the crystal packing and stability of thiazolo[3,2-a]pyrimidine derivatives?
- Methodology : Substituents dictate intermolecular interactions and lattice energy:
- Electron-withdrawing groups (e.g., Cl, F): Enhance π-π stacking and C–H···O hydrogen bonds, improving thermal stability (e.g., melting points increase by 15–20°C compared to unsubstituted analogs) .
- Bulky groups (e.g., trimethoxybenzylidene): Introduce steric hindrance, reducing packing efficiency. This results in lower density crystals (1.28–1.32 g/cm³ vs. 1.35–1.40 g/cm³ for smaller substituents) .
- Polar groups (e.g., acetoxy): Facilitate C=O···H–C interactions, stabilizing layered crystal structures .
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?
- Methodology : Cross-validation using complementary techniques:
- NMR vs. SC-XRD : Discrepancies in substituent orientation (e.g., Z/E isomerism in benzylidene groups) are resolved by comparing NOESY correlations with crystallographic torsion angles .
- DFT calculations : Optimized geometries (e.g., at B3LYP/6-311+G(d,p)) predict bond lengths and angles within 2% of experimental SC-XRD data .
- Thermal analysis : Differential scanning calorimetry (DSC) identifies polymorphic transitions that may explain divergent melting points .
Q. What methodologies predict the bioactivity of novel thiazolo[3,2-a]pyrimidine derivatives?
- Methodology : Computational and experimental approaches:
- In silico docking : Molecular docking against targets like cyclooxygenase-2 (COX-2) or kinase enzymes identifies potential binding modes. Derivatives with hydrophobic substituents (e.g., phenyl, trimethoxy) show higher affinity in AutoDock Vina simulations .
- QSAR modeling : Electronic parameters (e.g., Hammett σ values of substituents) correlate with antibacterial IC₅₀ values in Gram-positive bacteria .
- In vitro assays : MTT cytotoxicity screening against cancer cell lines (e.g., HeLa) reveals structure-activity trends, where electron-deficient analogs exhibit enhanced potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
